N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
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Description
N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess several biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthetic Chemistry Applications
- Synthesis of β-Lactam Antibiotics : A practical synthesis involving N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine demonstrates the production of β-lactam antibiotics, highlighting the compound's role in generating key intermediates for antibiotic synthesis (Cainelli, Galletti, & Giacomini, 1998).
Pharmacological Research
- Anticancer and PI3K Inhibition : Modification of related triazolo[1,5-a]pyridin-2-yl acetamides has shown remarkable anticancer effects, with modifications aimed at reducing toxicity and improving efficacy against cancer cell lines, indicating potential applications in cancer therapy (Wang et al., 2015).
- Herbicidal Activities : Research into triazolinone derivatives has identified compounds with promising herbicidal activities, pointing towards applications in agricultural science for weed control (Luo et al., 2008).
Material Science
- Corrosion Inhibition : Studies on triazine derivatives as corrosion inhibitors for steel in acidic medium highlight their potential in material protection, showcasing their efficiency in preventing steel corrosion (Yadav et al., 2015).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)17-14(21)10-24-15-18-13-7-2-3-8-20(13)16(22)19-15/h2-9H,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWZGUKBUNMPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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